2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine
Overview
Description
2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, also known as 2-DPMEA, is a chemical compound used in various scientific research applications. It is a synthetic molecule composed of a phenoxy group, a methyl group, and an ethylamine group. Its structure is similar to that of the neurotransmitter dopamine and it has been used in studies of the dopaminergic system. It has also been used to investigate the effects of dopamine agonists and antagonists on the body. 2-DPMEA is a versatile compound that has a wide range of applications in research and has proven to be a valuable tool for scientists.
Scientific Research Applications
Metabolism Studies
The compound has been a subject of interest in studies analyzing the metabolic pathways and metabolites in various contexts. For instance, research has examined the urinary metabolites of structurally related compounds after administration to rats, highlighting the isolation and identification of metabolites and their relative abundance, suggesting pathways for in vivo activation and potential implications in carcinogenicity studies (Kolar & Schlesiger, 1976).
Pharmacological Studies
The compound's derivatives have been explored for their pharmacological properties. Studies have assessed the local anaesthetic activity and duration of action of novel derivatives, revealing interesting insights into the onset of action, recovery time, and potential therapeutic applications without apparent systemic or local side effects (al-Saadi & Sneader, 1993).
Investigating Metabolites and Binding Interactions
Research efforts have been directed towards understanding the metabolism of related phenethylamine compounds in vivo, identifying metabolites, and elucidating metabolic pathways, offering a foundation for understanding the pharmacokinetics and dynamics of such compounds (Kanamori et al., 2002). The binding characteristics and structure-activity relationships of tryptamine analogs, including those structurally similar to 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine, have been explored to understand their interaction with serotonin receptors, shedding light on their potential neurological implications (Rogawaski & Aghajanian, 1981).
Potential Therapeutic Applications
The compound's analogs have been investigated for their potential therapeutic applications, particularly in the context of sigma receptors. Studies on compounds like BD1047, which is known to bind selectively to sigma sites, have examined the potential therapeutic implications for preventing and treating abnormal movements associated with many sigma-active neuroleptics, offering insights into the receptor interactions and potential neurotoxic effects (Zambon et al., 1997).
properties
IUPAC Name |
1-(3,5-dimethylphenoxy)propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-8-4-9(2)6-11(5-8)13-7-10(3)12/h4-6,10H,7,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLCQNGJZJXXPM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCC(C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00415453 | |
Record name | 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
117322-93-7 | |
Record name | 2-(3,5-Dimethyl-phenoxy)-1-methyl-ethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00415453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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